2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide
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Overview
Description
2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazo[1,2-a]pyrimidine moiety in the structure contributes to its potential pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been noted for their wide range of applications in medicinal chemistry
Mode of Action
It’s worth noting that imidazo[1,2-a]pyrimidines, which are part of the compound’s structure, have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These processes could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies, which could potentially affect multiple biochemical pathways .
Result of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been noted for their wide range of applications in medicinal chemistry , suggesting that they may have significant molecular and cellular effects.
Action Environment
The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies, which could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes involved in nucleic acid metabolism, potentially inhibiting or modulating their activity . Additionally, the benzamide group can form hydrogen bonds with amino acid residues in protein active sites, affecting enzyme-substrate interactions . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Furthermore, the compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom can participate in halogen bonding, enhancing the compound’s affinity for certain protein targets . Additionally, the imidazo[1,2-a]pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis . These molecular interactions contribute to the compound’s ability to modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy . These temporal effects are important considerations for experimental design and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity or nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multistep reactions. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions. The process often starts with the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . The final step involves the bromination of the benzamide moiety using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs due to its potential pharmacological properties.
Biological Studies: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Research: Used as a building block in the synthesis of more complex molecules for various chemical studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Benzimidazole: Contains a benzimidazole core, which is structurally related but lacks the pyrimidine ring.
Quinazoline: Another heterocyclic compound with similar pharmacological properties.
Uniqueness
2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is unique due to the presence of both the imidazo[1,2-a]pyrimidine core and the brominated benzamide moiety. This combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKUKEANTOXKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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